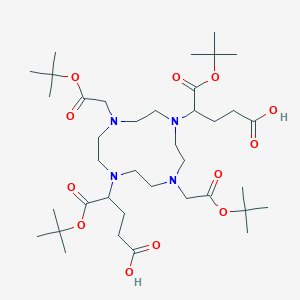
Mosisasin Impurity H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mosisasin Impurity H is a chemical compound that is often encountered as a byproduct in the synthesis of Mosisasin, a pharmaceutical agent. Impurities like this compound are crucial to identify and characterize because they can affect the purity, efficacy, and safety of the final pharmaceutical product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mosisasin Impurity H typically involves multiple steps, starting from basic organic compounds. The exact synthetic route can vary, but it generally includes:
Initial Formation: The initial step often involves the reaction of a primary organic compound with a reagent that introduces a functional group.
Intermediate Formation: The intermediate compound undergoes further reactions, such as oxidation or reduction, to form more complex structures.
Final Step: The final step usually involves purification and isolation of this compound from the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of this compound is closely monitored to ensure minimal contamination. Techniques such as High-Performance Liquid Chromatography (HPLC) are used to separate and quantify impurities. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Mosisasin Impurity H can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a ketone or aldehyde, while reduction could yield an alcohol.
Applications De Recherche Scientifique
Mosisasin Impurity H has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of Mosisasin.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential effects on the efficacy and safety of pharmaceutical formulations.
Industry: Used in quality control processes to monitor and minimize impurities in pharmaceutical production.
Mécanisme D'action
The mechanism of action of Mosisasin Impurity H involves its interaction with various molecular targets. These interactions can affect the stability and activity of the primary pharmaceutical compound, Mosisasin. The exact pathways and molecular targets can vary, but they often involve binding to enzymes or receptors that are crucial for the drug’s activity.
Comparaison Avec Des Composés Similaires
Mosisasin Impurity H can be compared with other similar impurities found in pharmaceutical compounds. Some similar compounds include:
Losartan EP Impurity M: Another impurity found in the synthesis of Losartan, a pharmaceutical agent.
Losartan EP Impurity B: Similar to this compound, this compound is also monitored for its effects on the purity and efficacy of Losartan.
Uniqueness
What sets this compound apart is its specific structure and the unique reactions it undergoes. This uniqueness can affect the overall stability and efficacy of the pharmaceutical product, making it crucial to monitor and control its levels during production.
Propriétés
IUPAC Name |
ethyl 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4/c1-3-31-23(29)16-11-27(14-6-7-14)19-15(21(16)28)9-17(24)20(22(19)30-2)26-10-13-5-4-8-25-18(13)12-26/h9,11,13-14,18,25H,3-8,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETGKPGVVKFWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CC4CCCNC4C3)OC)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5'-Fluorospiro[cyclopentane-1,3'-indoline]](/img/structure/B13641766.png)
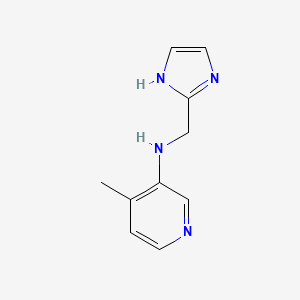
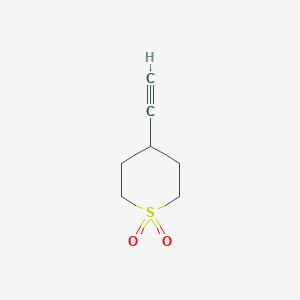
![2-(4-Fluorophenyl)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13641793.png)


![8-Benzyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane](/img/structure/B13641823.png)
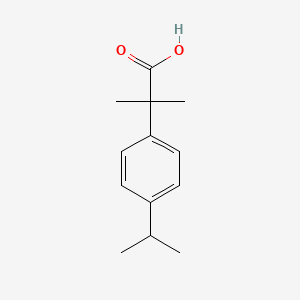
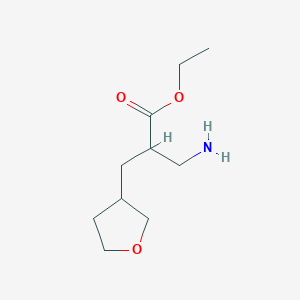
![N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B13641841.png)
![3-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13641861.png)
